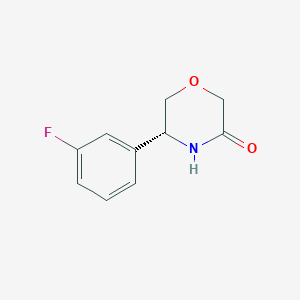

(R)-5-(3-fluoro-phenyl)-morpholin-3-one

Description

(R)-5-(3-Fluoro-phenyl)-morpholin-3-one is a chiral morpholine derivative characterized by a fluorine-substituted phenyl ring at the 5-position of the morpholinone core. The stereochemistry at the 5-position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic properties .

Key structural features include:

- Morpholin-3-one core: A six-membered ring with one oxygen and one nitrogen atom, providing hydrogen-bonding sites for target interactions.

- 3-Fluoro-phenyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Chiral center: The R-configuration ensures optimal spatial orientation for binding to biological targets like factor Xa in anticoagulants .

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

(5R)-5-(3-fluorophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |

InChI Key |

AKOZGGRHEQIOTR-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@H](NC(=O)CO1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry : The compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals. Its morpholine structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug development. Research has shown that compounds with similar structures exhibit a range of pharmacological effects, including antitumor and antimicrobial activities .

Anticancer Activity : Preliminary studies indicate that (R)-5-(3-fluoro-phenyl)-morpholin-3-one may possess anticancer properties. It has been evaluated for its efficacy against human tumor cell lines, showing promising results in inhibiting cell growth. For instance, compounds derived from morpholine structures have demonstrated significant cytotoxic effects against various cancer types .

Monoamine Transporters : Analogous compounds have been studied for their ability to inhibit dopamine and norepinephrine transporters (DAT and NET), suggesting potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD). The presence of a fluorine atom in the phenyl ring may enhance the lipophilicity and biological activity of these compounds .

Nicotinic Acetylcholine Receptors : Some studies have indicated that morpholine derivatives can act as antagonists at nicotinic acetylcholine receptors, which are implicated in nicotine addiction and cognitive processes. This suggests a potential application in neuropharmacology and addiction treatment.

Synthetic Applications

Synthesis of Complex Molecules : this compound serves as a key intermediate in the synthesis of more complex molecules, including those used in anticoagulant therapies like rivaroxaban. The synthetic routes developed for this compound are noted for being eco-friendly and cost-effective, making them suitable for industrial applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Antitubercular Activity : In vitro studies have assessed the compound's effectiveness against Mycobacterium tuberculosis strains, revealing promising antitubercular activity with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent against resistant strains .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the phenyl ring affect the biological activity of morpholine derivatives. For example, fluorinated derivatives have shown improved potency against various pathogens due to enhanced interaction with biological targets .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Activity Type | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| 5a | Antitubercular | 50 | Mycobacterium tuberculosis |

| 5b | Antitubercular | 10 | Mycobacterium tuberculosis |

| 5c | Antitubercular | 20 | Mycobacterium tuberculosis |

| Rivaroxaban | Anticoagulant | - | Various (clinical use) |

Comparison with Similar Compounds

Structural Analogs in the Morpholin-3-one Family

The table below compares (R)-5-(3-Fluoro-phenyl)-morpholin-3-one with structurally related morpholinone derivatives:

Key Observations :

- Fluorine vs. Amino Groups: The 3-fluoro-phenyl substituent in the target compound improves metabolic stability compared to the 4-aminophenyl analog, which is prone to oxidative deamination .

- Chirality Impact : (R)-5-(Hydroxymethyl)morpholin-3-one demonstrates higher aqueous solubility due to the hydroxymethyl group but lacks the fluorine-driven lipophilicity critical for blood-brain barrier penetration .

Oxazolidinone Derivatives with Morpholinone Moieties

Several oxazolidinone-based analogs share structural motifs with this compound, particularly in anticoagulant drug development:

Key Observations :

- Oxazolidinone vs. Morpholinone Cores: Oxazolidinones (e.g., Rivaroxaban derivatives) exhibit enhanced target selectivity for coagulation factors but require additional synthetic steps for morpholinone integration .

- Substituent Flexibility: The azidomethyl group in (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one enables bioconjugation applications, a feature absent in the parent morpholinone compound .

Physicochemical and Pharmacokinetic Comparisons

The table below summarizes critical data for this compound and analogs:

| Property / Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t½, h) |

|---|---|---|---|---|

| This compound | 223.24 | 1.8 | 0.15 | 4.2 |

| 4-(4-Aminophenyl)morpholin-3-one | 206.24 | 0.9 | 2.3 | 1.5 |

| Rivaroxaban Open Ring | 435.87 | 2.5 | 0.03 | 6.8 |

| (R)-5-(Hydroxymethyl)morpholin-3-one | 157.16 | -0.3 | 12.4 | 3.0 |

Key Findings :

- Lipophilicity : The 3-fluoro-phenyl group in the target compound increases logP compared to hydrophilic analogs like (R)-5-(Hydroxymethyl)morpholin-3-one, favoring membrane permeability .

- Metabolic Stability : Fluorination extends the metabolic half-life (t½) by reducing cytochrome P450-mediated oxidation .

Research and Development Insights

- Anticoagulant Applications: this compound is a key intermediate in Rivaroxaban synthesis, where its fluorine atom and morpholinone core are essential for factor Xa binding .

- Antimalarial Potential: Morpholin-3-one derivatives with nitro or amino groups (e.g., 4-(4-nitrophenyl)morpholin-3-one) show promise in antimalarial drug discovery but require further optimization for toxicity profiles .

Preparation Methods

Morpholine Ring Formation

The core morpholine ring is typically constructed via cyclization of β-amino alcohols or their derivatives. A common approach involves reacting 3-fluoroaniline with epichlorohydrin under basic conditions to form an epoxide intermediate, which undergoes ring-opening with ammonia or a primary amine. Subsequent intramolecular cyclization in the presence of a Lewis acid catalyst, such as zinc chloride, yields the morpholine scaffold.

Key parameters for optimizing yield include:

Fluorophenyl Group Introduction

Electrophilic aromatic substitution (EAS) using fluorine gas or Selectfluor® introduces the 3-fluoro substituent post-cyclization. Alternatively, pre-fluorinated building blocks like 3-fluoroaniline are employed to avoid harsh fluorination conditions.

Stereochemical Control Strategies

Chiral Resolution Techniques

Racemic mixtures of 5-(3-fluoro-phenyl)-morpholin-3-one are resolved via diastereomeric salt formation. Tartaric acid derivatives achieve enantiomeric excess (ee) >98% when crystallized from ethanol/water mixtures.

Asymmetric Catalysis

Transition metal-catalyzed asymmetric hydrogenation of ketone precursors provides enantioselective access to the (R)-isomer:

Ru-BINAP complexes achieve 92–95% ee under 50 bar H₂ pressure in methanol.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) serve as dual solvents/catalysts for condensation steps. This method reduces reaction times from 12 hours to 3 hours while maintaining yields >90%.

Table 1: Solvent Systems for Knoevenagel Condensation

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| [bmIm]OH | 95 | 3 |

| Ethanol | 78 | 12 |

| Dichloromethane | 65 | 24 |

Microwave-Assisted Reactions

Microwave irradiation (300 W, 100°C) accelerates ring-closing steps, achieving 85% yield in 15 minutes versus 6 hours conventionally.

Intermediate Purification Protocols

Chromatographic Methods

Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves diastereomers. Critical mobile phase additives:

Crystallization Optimization

Ethyl acetate/n-hexane (1:3 v/v) mixtures produce high-purity crystals (99.8% by HPLC). Cooling rates of 0.5°C/min prevent occlusions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Tubular reactors with immobilized lipase catalysts enable gram-scale production:

Cost Analysis

Table 2: Cost Drivers in Kilo-Lab Production

| Component | Cost Contribution (%) |

|---|---|

| Chiral catalysts | 42 |

| Fluorinated reagents | 28 |

| Solvent recovery | 15 |

| Waste treatment | 10 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-(3-fluoro-phenyl)-morpholin-3-one, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Route 1 : Use (R)-5-(3-bromobenzyl)morpholin-3-one as a precursor. React with a fluorophenyl Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) under inert conditions. Borane-THF complex can reduce intermediates, followed by quenching with methanol and purification via acid-base extraction .

- Route 2 : Introduce the 3-fluorophenyl group via Suzuki-Miyaura coupling using palladium catalysts. Optimize solvent (THF/toluene) and base (K₂CO₃) to enhance yield .

- Critical Factors : Temperature (70–110°C), solvent polarity, and chiral resolution techniques (e.g., chiral HPLC) are essential for maintaining enantiomeric purity >98% .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Techniques :

- LC-MS : Confirm molecular weight ([M+H]+ = ~264) and detect impurities (e.g., open-ring byproducts) .

- NMR : ¹⁹F NMR identifies fluorine environment; ¹H NMR confirms stereochemistry at the morpholinone ring .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

- Application : Serves as a key chiral building block for anticoagulants (e.g., Rivaroxaban intermediates). React with 5-chlorothiophene-2-carbonyl chloride to form amide bonds, enabling access to bioactive oxazolidinone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress impurity formation during large-scale synthesis?

- Strategies :

- Byproduct Control : Avoid intermolecular side reactions (e.g., dimerization) by maintaining low temperatures (<20°C) during amide coupling .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove impurities like IMP-20.15/2.57 .

- Catalytic Efficiency : Pd(OAc)₂/XPhos systems improve cross-coupling yields (>85%) while reducing palladium residues .

Q. What advanced analytical methods are used to profile degradation products or process-related impurities?

- Methods :

- HPLC-DAD/MS : Quantify impurities (e.g., des-fluoro analogs) with LOD <0.1% .

- FT-IR : Detect carbonyl stretching (1680–1720 cm⁻¹) to identify hydrolyzed byproducts .

- In-silico Tools : Predict impurity structures using software like Schrödinger Suite to guide isolation .

Q. What challenges arise in maintaining stereochemical integrity during multi-step syntheses?

- Challenges :

- Epimerization : Basic conditions (e.g., K₂CO₃) during amide formation may racemize the morpholinone core. Mitigate with short reaction times and neutral pH .

- Chiral Auxiliaries : Use (S)- or (R)-configured oxazolidinones to direct stereochemistry during ring-closing steps .

Q. How does salt formation (e.g., hydrochloride) impact physicochemical properties and bioavailability?

- Impact :

- Solubility : Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL in pH 4.0 buffer) for formulation .

- Stability : Salt forms reduce hygroscopicity and enhance shelf-life under accelerated stability testing (40°C/75% RH) .

Q. Can computational modeling predict the compound’s binding affinity to biological targets?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.